molecular formula C13H17NO2 B5919058 (3-Methoxyphenyl)(piperidin-3-yl)methanone

(3-Methoxyphenyl)(piperidin-3-yl)methanone

Cat. No.: B5919058
M. Wt: 219.28 g/mol
InChI Key: LTSCTVCRKWVZGZ-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(piperidin-3-yl)methanone is an organic compound that features a methoxyphenyl group attached to a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(piperidin-3-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems can also reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl(piperidin-3-yl)methanone.

    Reduction: Formation of (3-methoxyphenyl)(piperidin-3-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(3-Methoxyphenyl)(piperidin-3-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)(piperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.

    (3-Methoxyphenyl)(pyridin-3-yl)methanone: Similar structure but with a pyridine ring instead of a piperidine ring.

Uniqueness

(3-Methoxyphenyl)(piperidin-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and piperidinyl methanone moiety provide a versatile framework for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

(3-methoxyphenyl)-piperidin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11/h2,4,6,8,11,14H,3,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSCTVCRKWVZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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